4-Chloro-6,8-difluoroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-6,8-difluoroquinoline-3-carbonitrile: is a chemical compound with the molecular formula C10H3ClF2N2 and a molecular weight of 224.59 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,8-difluoroquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,8-difluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6,8-difluoroquinoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings.
Comparison with Similar Compounds
- 4-Chloroquinoline-3-carbonitrile
- 6,8-Difluoroquinoline-3-carbonitrile
- 4-Chloro-6-fluoroquinoline-3-carbonitrile
Comparison: 4-Chloro-6,8-difluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it more versatile for various applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-6,8-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(9)1-6(12)2-8(10)13/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVDEBNHCJNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250363 |
Source
|
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-00-9 |
Source
|
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936498-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,8-difluoro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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